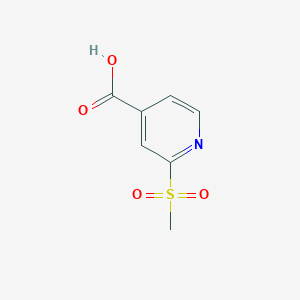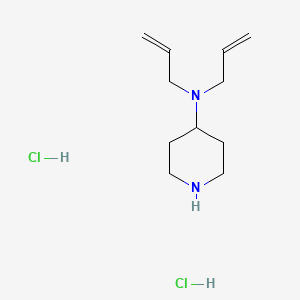
2-(Methylsulfonyl)-4-pyridinecarboxylic acid
説明
“2-(Methylsulfonyl)-4-pyridinecarboxylic acid” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that compounds with a methylsulfonyl group are often used in the field of medicine and biology due to their unique chemical properties123.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid”. However, the synthesis of similar compounds often involves the use of a sulfonyl chloride or a sulfonyl anhydride as a sulfonylating agent45.Molecular Structure Analysis
The molecular structure of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid” is not readily available. However, compounds with a methylsulfonyl group typically have a sulfur atom bonded to a carbon atom, with two oxygen atoms also bonded to the sulfur6.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid”. However, compounds with a methylsulfonyl group can undergo a variety of chemical reactions, including oxidation and reduction78.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid” are not readily available. However, compounds with a methylsulfonyl group typically have a high polarity and thermal stability1210.科学的研究の応用
Environmental Degradation and Fate
- PFASs, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), have been studied for their persistence and degradation mechanisms in the environment. Microbial degradation pathways, defluorination potential, and the identification of novel degradation intermediates have been areas of interest in understanding the environmental fate of these compounds (Liu & Avendaño, 2013).
Health Risks and Bioaccumulation
- Reviews on the bioaccumulation and health risks posed by PFASs, including PFCAs and PFSAs, have highlighted concerns over their persistence, potential for accumulation in living organisms, and the implications for environmental and human health. Research has focused on understanding the bioaccumulation potential of these compounds, comparing them to regulatory criteria and persistent lipophilic compounds (Conder et al., 2008).
Treatment and Removal Technologies
- Innovative treatment technologies for removing PFAS compounds from water have been critically reviewed, with a focus on adsorption processes, and the challenges in adsorbent regeneration. This review sheds light on the effectiveness of various adsorbents in removing both long- and short-chain PFASs from aqueous solutions (Gagliano et al., 2019).
Regulatory and Safety Considerations
- The regulatory landscape and safety considerations regarding PFASs and their alternatives have been discussed, with reviews summarizing the current knowledge on environmental releases, persistence, and exposure risks. This includes a call for further research and cooperation among stakeholders to generate missing data for meaningful risk assessments of fluorinated alternatives (Wang et al., 2013).
Safety And Hazards
The safety and hazards of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid” are not known. However, compounds with a methylsulfonyl group can cause skin irritation, serious eye irritation, and respiratory irritation1112.
将来の方向性
There is no specific information available on the future directions of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid”. However, research into compounds with a methylsulfonyl group is ongoing, with potential applications in the fields of medicine, biology, and environmental science13.
Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed information, further research and experimental studies are needed.
特性
IUPAC Name |
2-methylsulfonylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTWSIYWXZCTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700181 | |
| Record name | 2-(Methanesulfonyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-4-pyridinecarboxylic acid | |
CAS RN |
1007802-68-7 | |
| Record name | 2-(Methanesulfonyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424077.png)








